molecular formula C9H16Si B8713898 Trimethyl((1-methylcyclopropyl)ethynyl)silane

Trimethyl((1-methylcyclopropyl)ethynyl)silane

Cat. No.: B8713898
M. Wt: 152.31 g/mol
InChI Key: WOEZMTUQENTSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethyl((1-methylcyclopropyl)ethynyl)silane is a useful research compound. Its molecular formula is C9H16Si and its molecular weight is 152.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H16Si

Molecular Weight

152.31 g/mol

IUPAC Name

trimethyl-[2-(1-methylcyclopropyl)ethynyl]silane

InChI

InChI=1S/C9H16Si/c1-9(5-6-9)7-8-10(2,3)4/h5-6H2,1-4H3

InChI Key

WOEZMTUQENTSJL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C#C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of cyclopropylethynyl-trimethyl-silane (3.0 g, 22 mmol) in ether (20 mL) was added dropwise n-BuLi (8.6 mL, 21.7 mol, 2.5 M solution in hexane) at 0 CC. The reaction mixture was stirred at ambient temperature for 24 h before dimethyl sulfate (6.85 g, 54.3 mmol) was added dropwise at −10° C. The resulting solution was stirred at 10 CC and then at 20° C. for 30 min each. The reaction was quenched by adding a mixture of sat. aq. NH4Cl and 25% aq. ammonia (1:3, 100 mL). The mixture was then stirred at ambient temperature for 1 h. The aqueous phase was extracted with diethyl ether (3×50 mL) and the combined organic layers were washed successively with 5% aqueous hydrochloric acid (100 mL), 5% aq. NaHCO3 solution (100 mL), and water (100 mL). The organics were dried over anhydrous NaSO4 and concentrated at ambient pressure. After fractional distillation under reduced pressure, trimethyl-(1-methyl-cyclopropylethynyl)-silane (1.7 g, 52%) was obtained as a colorless liquid. 1H NMR (400 MHz, CDCl3) δ 1.25 (s, 3H), 0.92-0.86 (m, 2H), 0.58-0.56 (m, 2H), 0.15 (s, 9H).
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8.6 mL
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20 mL
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6.85 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 2.5 M solution of n-butyllithium in hexanes (96 mL, 240 mmol) was slowly added over 30 min. to a stirred solution of (cyclopropylethynyl)trimethylsilane (16.6 g, 120 mmol) in diethyl ether (50 mL) at room temperature. After complete addition, the reaction mixture was stirred at room temperature overnight. The reaction mixture was cooled to −78° C. and dimethyl sulfate (13.6 mL, 144 mmol) was added slowly over 30 min. to the stirred solution. After complete addition, the reaction mixture was allowed to warm to room temperature and stirred at room temperature for 1 h. The reaction mixture was diluted with diethyl ether (150 mL) and quenched with a saturated aqueous solution of ammonium chloride. The organic layer was collected, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product mixture was further distilled to remove the lower boiling diethyl ether, hexanes, and unreacted starting material to give trimethyl((1-methylcyclopropyl)ethynyl)silane (15.7 g, 86% yield) as a clear yellow liquid. 1H NMR (400 MHz, CDCl3) δ ppm 04-0.06 (m, 9H), 0.45 (d, J=2.42 Hz, 2H), 2.78 (d, J=2.42 Hz, 2H), and 1.13 (s, 3H).
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hexanes
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16.6 g
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50 mL
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13.6 mL
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150 mL
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